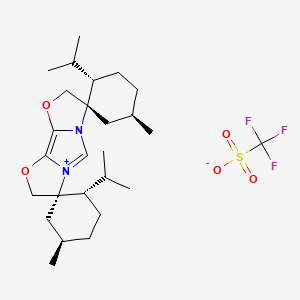
CID 44185575
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 44185575 is a chemical compound identified by its unique PubChem identifier It is known for its diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of CID 44185575 involves several steps and specific reaction conditions. One common synthetic route includes the use of sulfinic acid as a sulfonyl source and N-aryl hydroxylamine as an arylamine source. Ethanol is often used as a green reaction solvent in this process . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
CID 44185575 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions could produce amine derivatives .
Scientific Research Applications
CID 44185575 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential role in cellular processes and signaling pathways. In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of certain cancers. Its unique properties make it a valuable tool in both basic and applied research .
Mechanism of Action
The mechanism of action of CID 44185575 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin A and B, leading to DNA damage and tumor regression in preclinical models. This inhibition disrupts the protein-to-protein interaction between cyclins and their key substrates, such as E2F and Myt1, which are crucial for cell cycle progression .
Comparison with Similar Compounds
CID 44185575 can be compared with other similar compounds based on its structure and function. Similar compounds include various sulfonamide derivatives and cyclin inhibitors. What sets this compound apart is its dual inhibitory activity on cyclin A and B, which is not commonly observed in other related compounds. This unique feature enhances its potential as a therapeutic agent in cancer treatment .
Properties
CAS No. |
1164334-36-4 |
|---|---|
Molecular Formula |
C26H41F3N2O5S |
Molecular Weight |
550.7 g/mol |
InChI |
InChI=1S/C25H41N2O2.CHF3O3S/c1-16(2)20-9-7-18(5)11-24(20)13-28-22-23-27(15-26(22)24)25(14-29-23)12-19(6)8-10-21(25)17(3)4;2-1(3,4)8(5,6)7/h15-21H,7-14H2,1-6H3;(H,5,6,7)/q+1;/p-1/t18-,19-,20+,21+,24-,25-;/m1./s1 |
InChI Key |
OVMNFZWKDCTGOH-JSWGGJIYSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@]2(C1)COC3=C4[N+](=CN23)[C@]5(C[C@@H](CC[C@H]5C(C)C)C)CO4)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
CC1CCC(C2(C1)COC3=C4[N+](=CN23)C5(CC(CCC5C(C)C)C)CO4)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


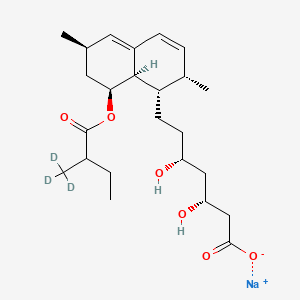
![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)
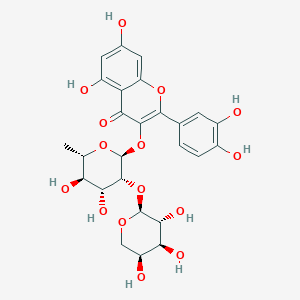

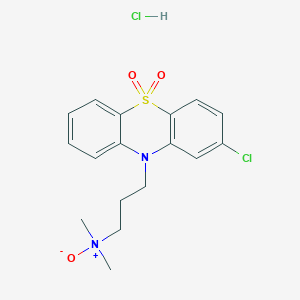
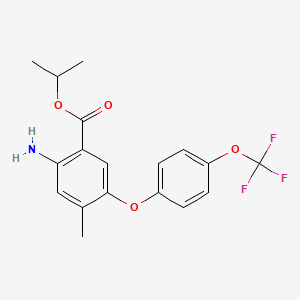
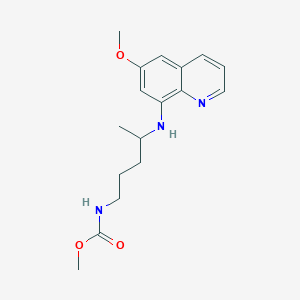
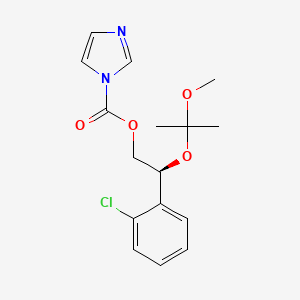
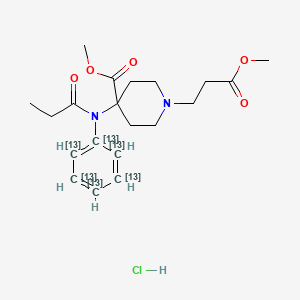
![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)


![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)
